3-Hydroxyflunitrazepam

Vue d'ensemble

Description

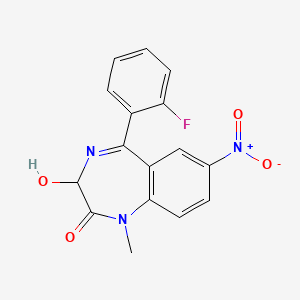

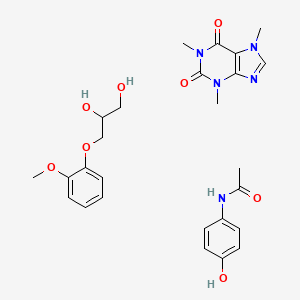

Le 3-Hydroxyflunitrazepam est un dérivé du flunitrazepam, une benzodiazépine connue pour ses propriétés hypnotiques, sédatives, anxiolytiques et relaxantes musculaires puissantes . Les benzodiazépines, dont le flunitrazepam, sont largement utilisées dans le traitement des troubles anxieux et de l'insomnie . L'hydroxylation en position 3 du cycle benzodiazépinique confère au composé des propriétés pharmacologiques uniques.

Mécanisme D'action

Target of Action

3-Hydroxyflunitrazepam, a metabolite of flunitrazepam, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .

Mode of Action

This compound interacts with its targets by binding nonspecifically to the benzodiazepine receptors . This binding enhances the effects of gamma-aminobutyric acid-A (GABAA), an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . The binding of GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

The metabolism of flunitrazepam to this compound is mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes are involved in various metabolic pathways in the body.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Flunitrazepam is lipophilic and is absorbed very quickly and almost completely after oral administration . It is metabolized in the liver into major metabolites including this compound . The elimination half-life of flunitrazepam is between 18 to 26 hours, and it is excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia and is sometimes used as a date rape drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances such as alcohol can enhance the effects of this compound . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can alter the metabolism of flunitrazepam, potentially affecting the efficacy and safety of the drug .

Analyse Biochimique

Biochemical Properties

3-Hydroxyflunitrazepam plays a crucial role in biochemical reactions, particularly in the metabolism of flunitrazepam. It is formed through the hydroxylation of flunitrazepam by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . These enzymes facilitate the conversion of flunitrazepam to this compound, which can then undergo further metabolic transformations. The interactions between this compound and these enzymes are essential for its formation and subsequent metabolism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAA receptors, enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This modulation of GABAergic signaling pathways can impact neuronal activity and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to benzodiazepine receptors, which are coupled to GABAA receptors, enhancing the affinity of GABA for its receptor . This binding opens chloride channels, resulting in hyperpolarization of the cell membrane and inhibition of neuronal excitation. Additionally, this compound may influence the expression of genes involved in GABAergic signaling and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its pharmacological activity . Long-term exposure to this compound may result in alterations in cellular function, including changes in receptor sensitivity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects . Animal studies have shown that excessive doses of this compound can cause respiratory depression, motor impairment, and other toxicological effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-demethylation, 3-hydroxylation, nitro-reduction, and further N-acetylation . These pathways involve interactions with various enzymes, such as CYP2C19 and CYP3A4, which facilitate the conversion of flunitrazepam to its metabolites. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, genetic variations, and drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its lipophilic nature and interactions with transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the brain, where it exerts its pharmacological effects. The localization and accumulation of this compound can be influenced by factors such as blood-brain barrier permeability and tissue-specific transport mechanisms.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles, influencing its pharmacological and toxicological effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 3-Hydroxyflunitrazepam implique généralement l'hydroxylation du flunitrazepam. Une méthode courante est l'acétoxylation directe de la position 3 du squelette benzodiazépinique à l'aide d'un oxydant facilement manipulable dans un réacteur à colonne . Cette méthode assure une hydroxylation efficace et sélective sans provoquer de réactions secondaires importantes.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. La chimie en flux continu est souvent utilisée pour améliorer l'efficacité et l'extensibilité du processus . Cette méthode permet un contrôle précis des conditions réactionnelles, conduisant à des rendements et à une pureté du produit final plus élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le 3-Hydroxyflunitrazepam subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé davantage pour former des cétones ou des acides carboxyliques dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, revenant au flunitrazepam parent.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que des halogènes ou des groupes alkyle, pour former différents dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : L'halogénation peut être réalisée à l'aide de réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3).

Produits principaux :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation de flunitrazepam.

Substitution : Formation de dérivés halogénés ou alkylés.

Applications De Recherche Scientifique

Le 3-Hydroxyflunitrazepam a plusieurs applications en recherche scientifique :

Industrie : Utilisé dans la synthèse d'autres dérivés de benzodiazépines et comme standard dans les processus de contrôle qualité.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs benzodiazépiniques BNZ1 et BNZ2, qui sont couplés aux récepteurs GABA-A . Cette liaison renforce les effets du GABA, un neurotransmetteur inhibiteur, en augmentant son affinité pour le récepteur GABA . L'ouverture du canal chlorure entraîne une hyperpolarisation de la membrane cellulaire, empêchant une nouvelle excitation de la cellule . Ce mécanisme sous-tend les propriétés sédatives, anxiolytiques et relaxantes musculaires du composé.

Composés similaires :

Flunitrazepam : Le composé parent, connu pour ses effets hypnotiques et sédatifs puissants.

Diazepam : Une autre benzodiazépine aux propriétés anxiolytiques et relaxantes musculaires similaires.

Lorazepam : Connu pour ses forts effets sédatifs et amnésiques.

Nitrazepam : Utilisé principalement pour ses propriétés hypnotiques.

Unicité du this compound : L'hydroxylation en position 3 confère au composé des propriétés pharmacocinétiques et pharmacodynamiques uniques. Cette modification peut modifier son métabolisme, sa durée d'action et son interaction avec les récepteurs GABA, le distinguant de son composé parent et d'autres benzodiazépines .

Comparaison Avec Des Composés Similaires

Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.

Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.

Lorazepam: Known for its strong sedative and amnesic effects.

Nitrazepam: Used primarily for its hypnotic properties.

Uniqueness of 3-Hydroxy Flunitrazepam: The hydroxylation at the 3-position introduces unique pharmacokinetic and pharmacodynamic properties to the compound. This modification can alter its metabolism, duration of action, and interaction with GABA receptors, making it distinct from its parent compound and other benzodiazepines .

Propriétés

IUPAC Name |

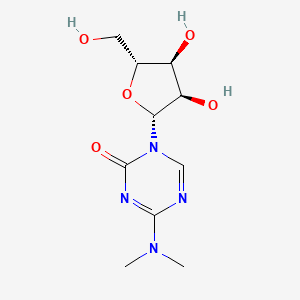

5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUBZKMFRILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987073 | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67739-71-3 | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-cyclopropa[c]quinoline](/img/structure/B1202598.png)

![N,N,N',N'-tetramethyl-N,N'-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-diaminium](/img/structure/B1202616.png)